![molecular formula C23H24N2O2S B2744802 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 1323333-62-5](/img/structure/B2744802.png)
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
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Overview
Description
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: is a complex organic compound featuring a benzothiazole ring system attached to a piperidine ring, which is further linked to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives to form the benzothiazole ring. Subsequent reactions introduce the piperidine and tetrahydronaphthalene moieties through nucleophilic substitution and coupling reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: : The replacement of one functional group with another, often involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and piperidine structures exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess notable antimicrobial activity.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12 µg/mL |
Compound B | S. aureus | 10 µg/mL |
Compound C | P. aeruginosa | 15 µg/mL |
These findings indicate that the presence of the benzothiazole and piperidine structures enhances antimicrobial efficacy.
Anticancer Activity
Compounds similar to (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone have been studied for their anticancer properties. Research has shown that benzothiazole derivatives exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study Example : A study investigated the anticancer effects of benzothiazole derivatives on pancreatic cancer cells. The results indicated significant growth inhibition and apoptosis in treated cells, suggesting that this compound could be a candidate for further development in cancer therapy .
Potential Applications in Therapeutics
Given its structural characteristics and preliminary data on biological activity, this compound may have several therapeutic applications:
- Antimicrobial Agents : Development as a potential treatment for bacterial infections.
- Anticancer Drugs : Further exploration in oncology for its ability to inhibit tumor growth.
- Neurological Disorders : Investigating neuroprotective effects based on structural similarities with known neuroprotective agents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the benzothiazole and piperidine rings. Similar compounds might include other benzothiazole derivatives or compounds with similar ring systems. These compounds may have different biological activities or applications based on their structural differences.
List of Similar Compounds
Benzothiazole derivatives: : Various compounds containing the benzothiazole ring system.
Piperidine derivatives: : Compounds featuring the piperidine ring in different contexts.
Tetrahydronaphthalene derivatives: : Compounds with the tetrahydronaphthalene moiety in various chemical environments.
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a complex organic molecule characterized by its unique structural features, including a benzo[d]thiazole moiety and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural composition.
Structural Overview
The compound's structure can be broken down as follows:
- Benzo[d]thiazole moiety : Known for various pharmacological activities, including antimicrobial and anticancer properties.
- Piperidine ring : Associated with modulating neurotransmitter systems and exhibiting anesthetic properties.
- Tetrahydronaphthalene group : Contributes to the hydrophobic character, potentially enhancing membrane permeability.
Biological Activity
The biological activity of this compound can be predicted based on its structural features and similarities to other known compounds. In silico studies using tools like PASS (Prediction of Activity Spectra for Substances) suggest various potential activities:
Activity Type | Predicted Effects |
---|---|
Antimicrobial | Potential efficacy against bacterial strains |
Anticancer | Possible inhibition of tumor growth |
Neuroprotective | Modulation of neurotransmitter activity |
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives of benzo[d]thiazole have shown strong activity against Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : Studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation. In particular, certain analogs have been effective in reducing tumor size in animal models .
- Neuroprotective Effects : The piperidine component has been linked to neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases .
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. The interactions with biological targets can be studied through various techniques:
- Molecular Docking Studies : These studies help predict how the compound binds to specific receptors or enzymes.
- Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit enzymes such as acetylcholinesterase can provide insights into its neuropharmacological effects.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Common synthetic routes include:
- Coupling Reactions : Formation of the piperidine-benzothiazole linkage.
- Functional Group Modifications : Introduction of the tetrahydronaphthalene moiety through selective reactions.
Reaction Pathways
The compound can undergo several types of reactions:
- Oxidation : Introduces oxygen-containing functional groups.
- Reduction : Modifies existing functional groups to enhance biological activity.
- Substitution Reactions : Allows for further functionalization to improve potency or selectivity.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique advantages offered by this compound:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Benzothiazole | Contains a thiazole ring | Antimicrobial, anticancer |
Piperidine | Six-membered saturated ring | Modulates neurotransmitter systems |
Tetrahydronaphthalene | Hydrophobic character | Enhances membrane permeability |
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-22(18-10-9-16-5-1-2-6-17(16)15-18)25-13-11-19(12-14-25)27-23-24-20-7-3-4-8-21(20)28-23/h3-4,7-10,15,19H,1-2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMSLDLHGAZRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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